

A Comparative Guide to 4-(Dodecylamino)Phenol and Other Alkylphenols

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Compound of Interest

Compound Name: 4-(Dodecylamino)Phenol

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **4-(Dodecylamino)Phenol** with other common alkylphenols, such as nonylphenol, octylphenol, and dodecylphenol. The information presented herein is supported by experimental data to assist researchers in evaluating these compounds for various applications.

Executive Summary

4-(Dodecylamino)Phenol is an alkyl-substituted aminophenol with demonstrated anticancer properties. In contrast, other long-chain alkylphenols like nonylphenol, octylphenol, and dodecylphenol are primarily recognized for their applications as surfactants and their roles as endocrine-disrupting chemicals with estrogenic and antiandrogenic activities. This guide delves into a comparative analysis of their biological activities, focusing on cytotoxicity and endocrine effects, supported by available quantitative data.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of these compounds is crucial for interpreting their biological activities.

Property	4-(Dodecylamino)Phenol	4-Nonylphenol	4-tert-Octylphenol	4-Dodecylphenol
Molecular Formula	C18H31NO	C15H24O	C14H22O	C18H30O
Molecular Weight	277.4 g/mol	220.35 g/mol	206.32 g/mol	262.4 g/mol
Structure	Phenol with a dodecylamino group at the para position.	Phenol with a nonyl group at the para position.	Phenol with a tert-octyl group at the para position.	Phenol with a dodecyl group at the para position.

Comparative Biological Activity

The biological activities of **4-(Dodecylamino)Phenol** and other alkylphenols differ significantly, guiding their respective areas of research and application.

Cytotoxicity and Anticancer Potential

4-(Dodecylamino)Phenol has shown notable efficacy against various cancer cell lines. In contrast, the cytotoxic effects of other alkylphenols are also documented, though their anticancer potential is less explored.

Table 1: Comparative Cytotoxicity (IC50 values in μM)

Compound	MCF-7 (Breast Cancer)	PC-3 (Prostate Cancer)	SK-N-AS (Neuroblastoma)	IMR-32 (Neuroblastoma)	HepG2 (Liver Cancer)
4-(Dodecylamino)Phenol	87.92[1][2]	Data Not Available	> 1, 2	> 1, 2	Data Not Available
4-Nonylphenol	Induces proliferation at 1-10 μ M[3]	No effect on proliferation	Data Not Available	Data Not Available	~750[4]
4-tert-Octylphenol	Induces proliferation at 1 μ M	Data Not Available	Data Not Available	Data Not Available	~26[4]
4-Dodecylphenol	Data Not Available	Data Not Available	Data Not Available	Data Not Available	Data Not Available

Note: Direct comparison is challenging due to variations in experimental conditions across different studies.

Endocrine Disrupting Activity

A significant body of research has focused on the endocrine-disrupting properties of alkylphenols like nonylphenol and octylphenol, which can mimic or interfere with the action of hormones.

Table 2: Comparative Endocrine Activity

Compound	Estrogenic Activity	Antiandrogenic Activity
4-(Dodecylamino)Phenol	Data Not Available	Data Not Available
4-Nonylphenol	Potent estrogen mimic, induces proliferation in MCF-7 cells.[3]	Acts as an androgen receptor antagonist with an IC50 of (2.02+/-0.90)x10 ⁻⁵ M.
4-tert-Octylphenol	Potent estrogen mimic, induces proliferation in MCF-7 cells.[5]	Exhibits antiandrogenic activity with an IC50 of approximately 5 µM.[6]
4-Dodecylphenol	Data Not Available	Data Not Available

Structure-Activity Relationship

The biological activity of alkylphenols is closely linked to their chemical structure. For antioxidant activity in phenolic compounds, the number and position of hydroxyl groups, as well as the nature of the alkyl substituent, are critical. The presence of an electron-donating group, such as an amino group, can influence the antioxidant potential. The length and branching of the alkyl chain in alkylphenols are key determinants of their estrogenic potency, with compounds having bulky alkyl groups or higher carbon numbers generally showing higher estrogenic capacity.[5]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the ability of a compound to act as a free radical scavenger.

Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.

Protocol:

- Prepare a 0.1 mM solution of DPPH in methanol.
- Prepare various concentrations of the test compound in a suitable solvent.
- Add the test compound solution to the DPPH solution.
- Incubate the mixture in the dark at room temperature for 30 minutes.
- Measure the absorbance at 517 nm.
- Calculate the percentage of radical scavenging activity. The IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.

E-Screen (Estrogenicity) Assay

This bioassay evaluates the estrogenic activity of a substance by measuring the proliferation of human breast cancer cells (MCF-7).^[7]^[8]

Principle: Estrogenic compounds stimulate the proliferation of MCF-7 cells.

Protocol:

- Culture MCF-7 cells in a phenol red-free medium with charcoal-dextran-stripped fetal bovine serum to remove endogenous steroids.
- Seed the cells in multi-well plates and allow them to attach.
- Expose the cells to a range of concentrations of the test compound for a specified period (typically 6 days).
- Include a positive control (17 β -estradiol) and a negative control (vehicle).
- At the end of the exposure period, determine the cell number using a suitable method (e.g., Coulter counter, MTT assay).
- The proliferative effect is calculated relative to the positive and negative controls to determine the estrogenic potency of the test compound.

Uterotrophic Assay

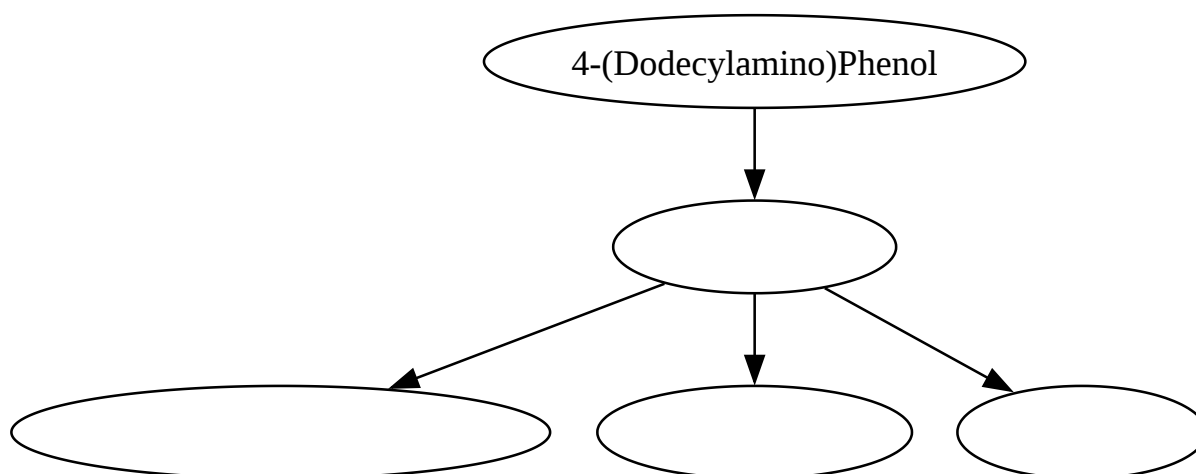
This in vivo assay is used to assess the estrogenic activity of a chemical by measuring the increase in uterine weight in rodents.[9]

Principle: Estrogenic compounds stimulate the growth of the uterus in immature or ovariectomized female rats.

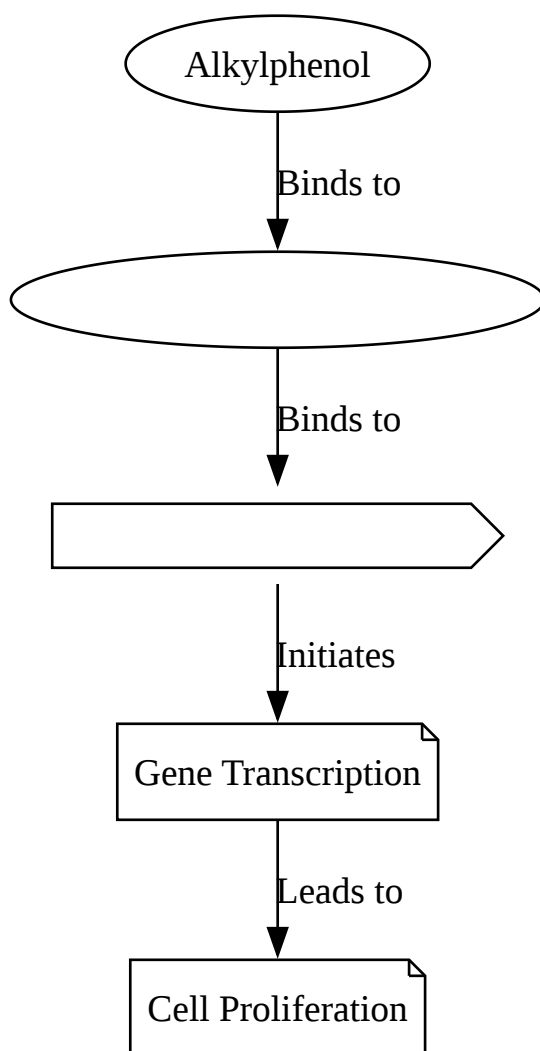
Protocol:

- Use either immature female rats or adult ovariectomized rats.
- Administer the test compound daily for three consecutive days via oral gavage or subcutaneous injection.
- Include a positive control group (treated with a known estrogen) and a vehicle control group.
- On the day after the final dose, euthanize the animals and carefully dissect the uteri.
- Weigh the wet and blotted uterine tissues.
- A statistically significant increase in uterine weight compared to the control group indicates estrogenic activity.

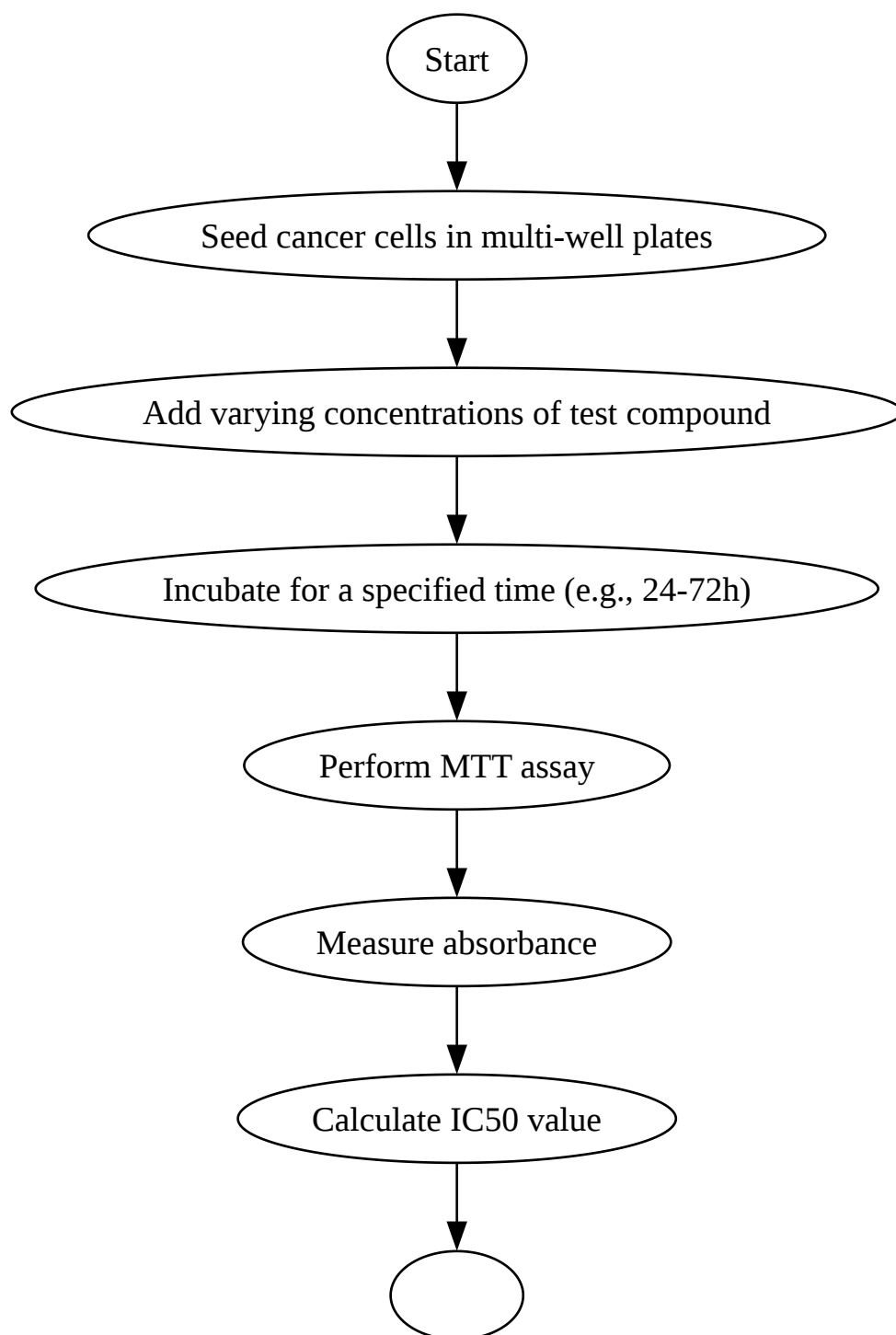
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